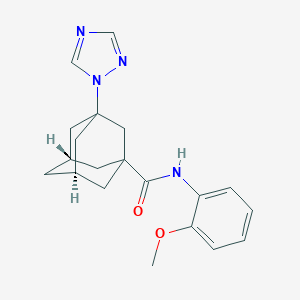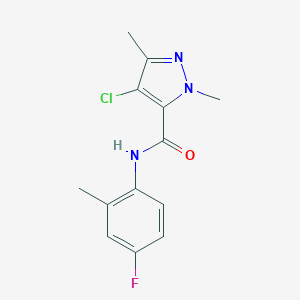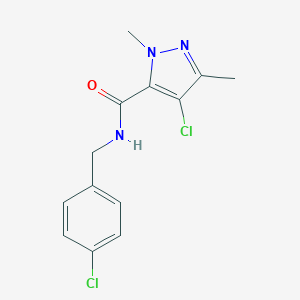![molecular formula C16H23N3O2S B279910 N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B279910.png)
N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the trimethyl groups.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring and the pyrazole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N′-trimethyl-1,3-propanediamine
- 1,3,5-trimethylpyrazole
- 2,4,5-trimethyl-1,3-dioxolane
Uniqueness
N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of its sulfonamide group with a highly substituted benzene ring and pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N,2,5-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-11-7-8-12(2)16(9-11)22(20,21)18(5)10-15-13(3)17-19(6)14(15)4/h7-9H,10H2,1-6H3 |
InChI Key |
DSKLIJIAPSIFST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ETHYL 3-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B279850.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
